molecular formula C25H28N6O3 B1195778 3-Cyclobutene-1,2-dione, 3-((3-(3-(4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl)propyl)-1H-indol-5-yl)amino)-4-methyl- CAS No. 165250-47-5

3-Cyclobutene-1,2-dione, 3-((3-(3-(4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl)propyl)-1H-indol-5-yl)amino)-4-methyl-

Cat. No.: B1195778
CAS No.: 165250-47-5
M. Wt: 460.5 g/mol
InChI Key: HCXROGVQIBVJTA-UHFFFAOYSA-N
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Description

3-Cyclobutene-1,2-dione, 3-((3-(3-(4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl)propyl)-1H-indol-5-yl)amino)-4-methyl-, also known as 3-Cyclobutene-1,2-dione, 3-((3-(3-(4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl)propyl)-1H-indol-5-yl)amino)-4-methyl-, is a useful research compound. Its molecular formula is C25H28N6O3 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclobutene-1,2-dione, 3-((3-(3-(4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl)propyl)-1H-indol-5-yl)amino)-4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclobutene-1,2-dione, 3-((3-(3-(4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl)propyl)-1H-indol-5-yl)amino)-4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

165250-47-5

Molecular Formula

C25H28N6O3

Molecular Weight

460.5 g/mol

IUPAC Name

3-[[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]amino]-4-methylcyclobut-3-ene-1,2-dione

InChI

InChI=1S/C25H28N6O3/c1-16-22(24(33)23(16)32)29-18-5-6-20-19(12-18)17(13-27-20)4-3-7-30-8-10-31(11-9-30)25-21(34-2)14-26-15-28-25/h5-6,12-15,27,29H,3-4,7-11H2,1-2H3

InChI Key

HCXROGVQIBVJTA-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C1=O)NC2=CC3=C(C=C2)NC=C3CCCN4CCN(CC4)C5=NC=NC=C5OC

Canonical SMILES

CC1=C(C(=O)C1=O)NC2=CC3=C(C=C2)NC=C3CCCN4CCN(CC4)C5=NC=NC=C5OC

Key on ui other cas no.

165250-47-5

Synonyms

3-((3-(4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl)propyl)-1H-indol-5-yl)-4-methyl-3-cyclobutene-1,2-dione
BMS 181885
BMS-181885

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-[3-[4-(5-methoxy-4-pyrimidyl)-1-piperazinyl]propyl]-5-aminoindole (6) (0.190 g, 0.52 mmol) and 3-(1-methylethoxy)-4-methylcyclobut-3-ene-1,2-dione (3) (0.080 g, 0.52 mmol) in 1 mL of dry DMF was stirred at room temperature for 66 h and then it was heated at 130° C. (oil-bath temperature) for 6 h. The cooled mixture was evaporated and the residue was chromatographed (SiO2/CH2Cl2 --MeOH, 95:5 then CH2Cl2 --MeOH--NH4OH, 95:4.5:0.5 to 90:9:1) to give the title compound (0.138 g, 58%) as a brown foam. This material was treated with excess methanolic HCl, the resulting solution was evaporated and the residue was triturated with isopropanol to give the hydrochloride 0.140 g, 45%) as a solid, mp 200° C. (dec): IR (KBr) 3400, 3220, 1782, 1630, 1600 cm-1 ; 1H NMR (DMSO-d6, 200 MHz) δ11.08-10.83 (m, 2H), 8.59 (s, 1H), 8.19 (s, 1H), 7.57-7.04 (m, 4H), 4.85 (m, 2H), 3.90 (s, 3H), 2.8-2.4 (m, 8H), 3,13 (m, 2H), 2.26 (s, 1.5H), 2.10 (m, 2H), 1.89 (s, 1.5H). Anal. Calcd for C25H28N6O3. 3 HCl 0.75 H2O. 0.25 C3H8O: C, 51.68; H, 5.81; N, 14.04. Found: C, 51.43; H, 5.61; N, 13.93.
Name
3-[3-[4-(5-methoxy-4-pyrimidyl)-1-piperazinyl]propyl]-5-aminoindole
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
0.08 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
58%

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